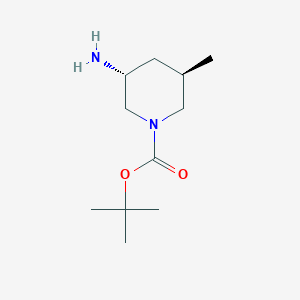
4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride, commonly referred to as propargylglycine hydrochloride (PAG-HCl), is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and other organic solvents. PAG-HCl is used in a variety of synthetic processes, including as a reagent in organic synthesis and as a catalyst in biochemical reactions. It is also used to study the structure and function of proteins and enzymes, as well as to measure the activity of various metabolic pathways.
Wissenschaftliche Forschungsanwendungen
4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride is used in a variety of scientific research applications. It is used as a reagent for organic synthesis, as a catalyst for biochemical reactions, and as a fluorescent probe for studying protein structure and function. It is also used to measure the activity of various metabolic pathways and to study the effects of drugs on biochemical processes.
Wirkmechanismus
4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride acts as a proton donor in biochemical reactions. It is able to donate a proton to a substrate, resulting in a change in the substrate’s structure and function. This proton donation is the basis for its use as a catalyst in biochemical reactions.
Biochemical and Physiological Effects
4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride has been shown to have a variety of biochemical and physiological effects. In studies on animals, it has been shown to have a protective effect against oxidative stress and to reduce inflammation. It has also been shown to have neuroprotective effects, and to improve the function of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride has several advantages for use in laboratory experiments. It is relatively safe to handle and is easily soluble in water and other organic solvents. It is also relatively inexpensive, making it an attractive option for researchers on a budget. However, 4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride also has some limitations. It is not very stable in solution, and it can react with other compounds in the solution, which can interfere with the results of the experiment.
Zukünftige Richtungen
There are several potential future directions for research involving 4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride. These include further studies on its effects on oxidative stress and inflammation, as well as its potential use in the treatment of neurological disorders. Additionally, further research could be done on its use as a fluorescent probe for studying protein structure and function. Finally, further studies could be done to explore the potential of 4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride as a catalyst for biochemical reactions, as well as to explore its potential use in drug discovery.
Synthesemethoden
4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride is synthesized by the reaction of propargyl alcohol with hydrochloric acid. The reaction is carried out in an aqueous solution at room temperature and produces a white solid. The reaction is typically carried out in a flask equipped with a reflux condenser and a stirrer. The reaction is usually complete within one hour.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride involves the reaction of 2-methyl-3-oxobutanoic acid with thiosemicarbazide to form 4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-methyl-3-oxobutanoic acid", "thiosemicarbazide", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-methyl-3-oxobutanoic acid with thiosemicarbazide in the presence of a catalyst to form 4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione.", "Step 2: Dissolve 4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione in hydrochloric acid to form the hydrochloride salt of the compound." ] } | |
CAS-Nummer |
2408958-22-3 |
Molekularformel |
C8H16ClNO2S |
Molekulargewicht |
225.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



